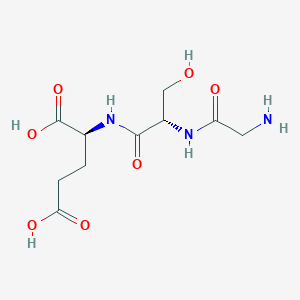

Glycyl-L-seryl-L-glutamic acid

Description

Glycyl-L-seryl-L-glutamic acid is a tripeptide composed of glycine, serine, and glutamic acid linked via α-peptide bonds. highlights its role in antigenic interactions, where it inhibits monoclonal antibody binding in Methanogenium cariaci when part of the larger peptide L-alanyl-glycyl-L-seryl-L-glutamic acid .

Properties

CAS No. |

61756-30-7 |

|---|---|

Molecular Formula |

C10H17N3O7 |

Molecular Weight |

291.26 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-hydroxypropanoyl]amino]pentanedioic acid |

InChI |

InChI=1S/C10H17N3O7/c11-3-7(15)12-6(4-14)9(18)13-5(10(19)20)1-2-8(16)17/h5-6,14H,1-4,11H2,(H,12,15)(H,13,18)(H,16,17)(H,19,20)/t5-,6-/m0/s1 |

InChI Key |

FGPLUIQCSKGLTI-WDSKDSINSA-N |

Isomeric SMILES |

C(CC(=O)O)[C@@H](C(=O)O)NC(=O)[C@H](CO)NC(=O)CN |

Canonical SMILES |

C(CC(=O)O)C(C(=O)O)NC(=O)C(CO)NC(=O)CN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Glycyl-L-seryl-L-glutamic acid can be synthesized using the mixed-anhydride method or the carbodiimide method. These methods involve the formation of peptide bonds between the amino acids. For example, the mixed-anhydride method uses reagents like isobutyl chloroformate and triethylamine to activate the carboxyl group of one amino acid, which then reacts with the amino group of another amino acid to form the peptide bond .

Industrial Production Methods

Industrial production of tripeptides like glycyl-L-seryl-L-glutamic acid often involves fermentation processes. Microorganisms are used to produce the amino acids, which are then chemically linked to form the tripeptide. The fermentation conditions, such as carbon and nitrogen sources, pH, and oxygen supply, are optimized to maximize yield .

Chemical Reactions Analysis

Types of Reactions

Glycyl-L-seryl-L-glutamic acid can undergo various chemical reactions, including:

Oxidation: This reaction involves the loss of electrons and can be catalyzed by oxidizing agents.

Reduction: This reaction involves the gain of electrons and can be catalyzed by reducing agents.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like halides. The reaction conditions, such as temperature and pH, are carefully controlled to ensure the desired outcome .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of glycyl-L-seryl-L-glutamic acid may produce oxidized derivatives, while reduction may yield reduced forms of the compound .

Scientific Research Applications

Glycyl-L-seryl-L-glutamic acid has several scientific research applications:

Chemistry: It is used as a model compound to study peptide bond formation and stability.

Medicine: It has potential therapeutic applications due to its neuroprotective properties.

Industry: It is used in the production of biodegradable polymers and as a precursor for more complex peptides.

Mechanism of Action

The mechanism of action of glycyl-L-seryl-L-glutamic acid involves its interaction with specific molecular targets and pathways. For example, it can act as a substrate for enzymes like collagenase, which hydrolyzes the peptide bonds. The compound’s effects are mediated through its binding to these enzymes, leading to the formation of specific products .

Comparison with Similar Compounds

Dipeptides Containing Glutamic Acid

Glycyl-L-glutamic Acid (C₇H₁₂N₂O₅, MW 204.18; CAS 7412-78-4)

- Structure : A dipeptide with glycine and glutamic acid.

- Key Properties :

- Distinction : Shorter chain length reduces antigenic specificity compared to tripeptides like Glycyl-L-seryl-L-glutamic acid .

L-γ-Glutamyl-L-glutamic Acid (C₁₀H₁₆N₂O₇, MW 276.24; CAS 1116-22-9)

- Structure : Dipeptide with γ-linked glutamic acid residues.

- Key Properties :

- Distinction : γ-linkage alters enzymatic degradation susceptibility compared to α-linked peptides .

Tripeptides with Varied Residues

Glycyl-L-prolyl-L-glutamic Acid (C₁₂H₁₉N₃O₆, MW 301.3; CAS 32302-76-4)

- Structure : Tripeptide with proline replacing serine.

- Applications: Component of insulin-like growth factor-1 (IGF-1) analogs .

- Distinction : Proline’s conformational constraints may reduce antigenic cross-reactivity observed in serine-containing tripeptides .

L-Alanyl-glycyl-L-seryl-L-glutamic Acid

- Structure : Tetrapeptide including Glycyl-L-seryl-L-glutamic acid as a subsequence.

- Key Properties: Antigenic specificity: Blocks monoclonal antibody 7A binding to M. cariaci at dilutions up to 1:65,536 .

- Distinction : Extended chain length enhances epitope recognition compared to shorter peptides .

Modified Glutamic Acid Derivatives

Indoleacetyl Glutamic Acid (C₁₅H₁₆N₂O₅, MW 316.3; CAS 57105-48-3)

- Structure : Glutamic acid conjugated with indole-3-acetyl group.

- Key Properties :

- Distinction : Hydrophobic modifications alter solubility and membrane permeability compared to unmodified peptides .

Poly(L-glutamic acid)

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.